1,4-Bis(5-octyl-2-thienyl)benzene
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Overview
Description
1,4-Bis(5-octyl-2-thienyl)benzene is an organic compound that belongs to the class of thienyl-substituted benzenes. This compound is characterized by its unique structure, which includes a benzene ring substituted with two thienyl groups at the 1 and 4 positions, each thienyl group further substituted with an octyl chain. This structure imparts specific electronic and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-octyl-2-thienyl)benzene typically involves the Stille cross-coupling reaction. This reaction is performed by coupling a dibromo-substituted benzene with a stannylated thiophene derivative in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-octyl-2-thienyl)benzene can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,4-Bis(5-octyl-2-thienyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioelectronic devices due to its electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic devices.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 1,4-Bis(5-octyl-2-thienyl)benzene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and charge transfer processes. These interactions can influence the electronic properties of materials in which the compound is incorporated, such as enhancing the charge mobility in organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-thienyl)benzene: Lacks the octyl chains, resulting in different solubility and electronic properties.
1,4-Bis(5-hexyl-2-thienyl)benzene: Similar structure but with shorter alkyl chains, affecting its physical properties.
1,4-Bis(5-decyl-2-thienyl)benzene: Similar structure but with longer alkyl chains, influencing its solubility and melting point.
Uniqueness
1,4-Bis(5-octyl-2-thienyl)benzene is unique due to the presence of octyl chains, which enhance its solubility in organic solvents and improve its processability in various applications. The specific length of the octyl chains also contributes to the compound’s optimal balance between solubility and electronic properties, making it suitable for use in advanced materials and devices.
Properties
CAS No. |
871507-88-9 |
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Molecular Formula |
C30H42S2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-octyl-5-[4-(5-octylthiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C30H42S2/c1-3-5-7-9-11-13-15-27-21-23-29(31-27)25-17-19-26(20-18-25)30-24-22-28(32-30)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 |
InChI Key |
COZMULYNQRYJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=C(S3)CCCCCCCC |
Origin of Product |
United States |
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